molecular formula C20H18FNO6S3 B2765403 N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 896347-89-0

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2765403
CAS No.: 896347-89-0
M. Wt: 483.54
InChI Key: BPPCATSWSRXERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a sulfonamide group at position 4. The ethyl linker is functionalized with a 4-fluorobenzenesulfonyl group and a thiophen-2-yl moiety. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, infection, or metabolic disorders .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO6S3/c21-14-3-5-15(6-4-14)30(23,24)20(19-2-1-11-29-19)13-22-31(25,26)16-7-8-17-18(12-16)28-10-9-27-17/h1-8,11-12,20,22H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPCATSWSRXERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20FNO4S2C_{22}H_{20}FNO_4S_2 with a molecular weight of approximately 459.53 g/mol. The compound features several important functional groups:

  • Fluorobenzenesulfonyl group : This group is known for its electrophilic properties, which can facilitate interactions with nucleophilic sites in biological molecules.
  • Thiophene ring : Contributes to the compound's reactivity and potential interactions with biological systems.
  • Benzodioxine structure : This bicyclic system may influence the compound's ability to cross biological membranes and interact with cellular targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases such as PAK1 (p21-activated kinase 1), which plays a critical role in cell signaling pathways related to cell proliferation and migration. The inhibition of PAK1 could lead to reduced tumor growth and metastasis.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, fluoroaryl derivatives have demonstrated effective antibacterial activity against Staphylococcus aureus, indicating potential applications in treating bacterial infections .
  • Antitumor Activity : The compound's structural features suggest it may also possess antitumor properties. In vitro assays have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObservations/Results
Protein Kinase InhibitionPAK1Selective inhibition leading to reduced cell proliferation.
Antimicrobial ActivityStaphylococcus aureusMinimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition .
Antitumor ActivityVarious cancer cell linesInduction of apoptosis and significant tumor growth inhibition in vivo models .

Case Study: Antitumor Efficacy

A study examining the antitumor efficacy of related compounds found that they exhibited IC50 values as low as 1.30 μM against HepG2 liver cancer cells. This suggests that this compound may have similar or enhanced efficacy due to its unique structure .

Comparison with Similar Compounds

Substituent Analysis: Thiophene vs. Furan

A closely related analog, N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (C₂₄H₂₆FN₃O₅S, Compound A ), replaces the thiophen-2-yl group with a furan and substitutes the 4-fluorobenzenesulfonyl with a 4-fluorophenyl-piperazinyl group . Key differences include:

  • Bioactivity: Thiophene-containing compounds (e.g., quinolone derivatives in ) often exhibit enhanced antimicrobial or antitumor activity due to sulfur’s polarizability and metabolic stability .

Sulfonamide and Sulfonyl Group Variations

  • Compound B : A dihydrobenzodioxine sulfonamide derivative (C₂₂H₁₇ClN₂O₄) replaces the fluorobenzenesulfonyl group with a chloropyridine-sulfonamide. The chlorine atom increases lipophilicity, while fluorinated aromatic systems (as in the target compound) often improve metabolic stability and target affinity .
  • Compound C : Apremilast (C₂₂H₂₄N₂O₇S) shares a sulfonyl group but incorporates a dihydroisoindol core. Its 3-ethoxy-4-methoxyphenyl group highlights the role of electron-donating substituents in modulating solubility and pharmacokinetics .

Heterocyclic Linkers and Tautomerism

Compounds in with 1,2,4-triazole-thione moieties demonstrate tautomerism between thiol and thione forms, which influences reactivity and binding. The target compound’s sulfonamide group lacks tautomeric behavior but may engage in hydrogen bonding via its NH and SO₂ groups, critical for enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase targets) .

Physicochemical and Spectral Properties

Table 1: Key Properties of Target Compound vs. Analogs

Property Target Compound Compound A Compound B
Molecular Weight ~496.5 g/mol (estimated) 487.55 g/mol 408.84 g/mol
Heterocycle Thiophen-2-yl Furan Chloropyridine
Sulfonamide Position 6-position of benzodioxine 6-position of benzodioxine Attached to benzamide
IR Stretching (cm⁻¹) SO₂ (~1350, 1150) SO₂ (~1350, 1150) C=S (~1243–1258)

Q & A

Q. Q1. What are the key steps and reagents for synthesizing N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

Answer: The synthesis typically involves:

Nucleophilic substitution to introduce the 4-fluorobenzenesulfonyl group, using triethylamine or sodium hydroxide as a base in dichloromethane or DMF .

Coupling reactions to attach the thiophen-2-yl ethyl moiety, requiring controlled temperature (0–5°C) to prevent side reactions .

Sulfonamide bond formation between the benzodioxine core and the sulfonyl group, using coupling agents like EDCI/HOBt .
Key reagents : Triethylamine (base), dichloromethane (solvent), EDCI/HOBt (coupling agents).

Q. Table 1. Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (step 2)Prevents dimerization
SolventDMF (polar aprotic)Enhances solubility
Reaction Time12–24 hours (step 3)Ensures completion

Q. Q2. What characterization techniques are essential for confirming the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the sulfonamide and benzodioxine groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 367.39 g/mol) and detects impurities .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
  • HPLC-PDA : Assesses purity (>95% required for pharmacological assays) .

Q. Q3. What preliminary biological activities have been reported for this compound?

Answer:

  • Antimicrobial Activity : Moderate inhibition against S. aureus (MIC = 32 µg/mL) via sulfonamide-mediated dihydropteroate synthase targeting .
  • Anti-inflammatory Potential : Reduces TNF-α production in macrophage models (IC50 ~10 µM) .
  • Anticancer Screening : Cytotoxicity observed in HeLa cells (IC50 = 15 µM) via apoptosis induction .

Methodological Note : Use standardized assays (e.g., microbroth dilution for MIC, ELISA for cytokines) to ensure reproducibility .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve yield and reduce byproducts?

Answer:

  • Parameter Screening : Use Design of Experiments (DoE) to test variables (pH, solvent polarity, catalyst loading). Evidence suggests DMF with 1.2 eq. EDCI maximizes coupling efficiency .
  • In Situ Monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation and adjust reaction time dynamically .
  • Byproduct Mitigation : Add molecular sieves to absorb water in sulfonamide bond formation, reducing hydrolysis .

Q. Q5. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?

Answer:

  • Orthogonal Assays : Validate cytotoxicity via both MTT and ATP-based luminescence assays to rule out false positives .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS) to ensure compound dissolution, as aggregation can skew results .
  • Structural Confirmation : Re-characterize batches with conflicting data via XRD to exclude polymorphic interference .

Q. Q6. What computational methods predict the compound’s mechanism of action and target binding?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 or dihydropteroate synthase. Fluorobenzenesulfonyl groups show high affinity for hydrophobic binding pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Thiophene rings exhibit π-π stacking with aromatic residues .
  • QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data to guide analog design .

Q. Q7. How can structural analogs be designed to enhance bioactivity while minimizing toxicity?

Answer:

  • SAR-Driven Modifications :
    • Replace the 4-fluorobenzenesulfonyl group with a trifluoromethyl variant to enhance metabolic stability .
    • Introduce electron-withdrawing groups on the benzodioxine ring to improve membrane permeability .
  • Toxicity Screening : Use in silico tools like ProTox-II to predict hepatotoxicity and prioritize analogs with lower risk .

Q. Table 2. Analog Design Strategy

Modification SiteRationaleExpected Outcome
Thiophene moietyEnhance π-stackingIncreased target affinity
Benzodioxine coreImprove solubilityBetter bioavailability
Sulfonamide linkerReduce metabolic cleavageProlonged half-life

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.